2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one
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Overview
Description
2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one is a chemical compound with the molecular formula C4H4F3NO3. It is a member of the isoxazole family, which is known for its diverse biological activities and therapeutic potential . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one typically involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality material suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted isoxazoles.
Scientific Research Applications
2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
- 3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo Pyrazine
- 2-Fluoro-5-(trifluoromethyl)aniline
Uniqueness
2,3,4,5-Tetrahydro-5-hydroxy-5-(trifluoromethyl)isoxazole-3-one is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C4H4F3NO3 |
---|---|
Molecular Weight |
171.07 g/mol |
IUPAC Name |
5-hydroxy-5-(trifluoromethyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C4H4F3NO3/c5-4(6,7)3(10)1-2(9)8-11-3/h10H,1H2,(H,8,9) |
InChI Key |
PSIWVAYAZYBBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NOC1(C(F)(F)F)O |
Origin of Product |
United States |
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